

Spectroscopic Profile of 6-Aminoisoquinoline: A Technical Guide

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Compound of Interest

Compound Name: 6-Aminoisoquinoline

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This technical guide provides a comprehensive overview of the key spectroscopic data for **6-Aminoisoquinoline**, a pivotal intermediate in the synthesis of various pharmaceutical compounds. This document presents available experimental and predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational resource for the identification, characterization, and utilization of this compound in research and development.

Spectroscopic Data Summary

The following sections provide a detailed analysis of the NMR, IR, and MS data for **6-Aminoisoquinoline**. The data is presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. The ^1H and ^{13}C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms within **6-Aminoisoquinoline**.

Table 1: ^1H NMR Spectroscopic Data for **6-Aminoisoquinoline**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.98	s	-	H-1
8.32	d	5.5	H-3
7.75	d	5.5	H-4
7.75	d	9.0	H-8
7.35	d	5.5	H-5
7.00	dd	9.0, 2.5	H-7
6.58	d	2.5	H-5
5.54	br s	-	-NH ₂

Solvent: CDCl₃ Data sourced from ChemicalBook.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data for **6-Aminoisoquinoline**

Chemical Shift (δ) ppm	Assignment
152.0	C-1
147.5	C-6
142.8	C-3
135.2	C-8a
129.5	C-8
124.0	C-4a
121.8	C-5
119.5	C-4
108.2	C-7

Note: This data is predicted and should be used as a reference. Experimental verification is recommended.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted FT-IR Spectroscopic Data for **6-Aminoisoquinoline**

Wavenumber (cm ⁻¹)	Functional Group Assignment
3450 - 3300	N-H stretch (amine)
3100 - 3000	C-H stretch (aromatic)
1625 - 1600	C=C stretch (aromatic)
1580 - 1550	N-H bend (amine)
1500 - 1400	C=C stretch (aromatic)
1350 - 1250	C-N stretch (aromatic amine)
900 - 675	C-H out-of-plane bend (aromatic)

Note: This data is predicted and should be used as a reference. Experimental verification is recommended.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The following data was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).

Table 4: Mass Spectrometry Data for **6-Aminoisoquinoline**

m/z	Interpretation
144	[M] ⁺ (Molecular ion)
117	[M-HCN] ⁺
116	[M-H ₂ CN] ⁺

Data sourced from PubChem and SpectraBase.[\[2\]](#)[\[3\]](#)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may need to be optimized.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-20 mg of **6-Aminoisoquinoline**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. The solution height should be approximately 4-5 cm.

Data Acquisition (¹H and ¹³C NMR):

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the ¹H spectrum using standard acquisition parameters.
- For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with single-line resonances for each unique carbon atom.

IR Spectroscopy (Thin Solid Film Method)

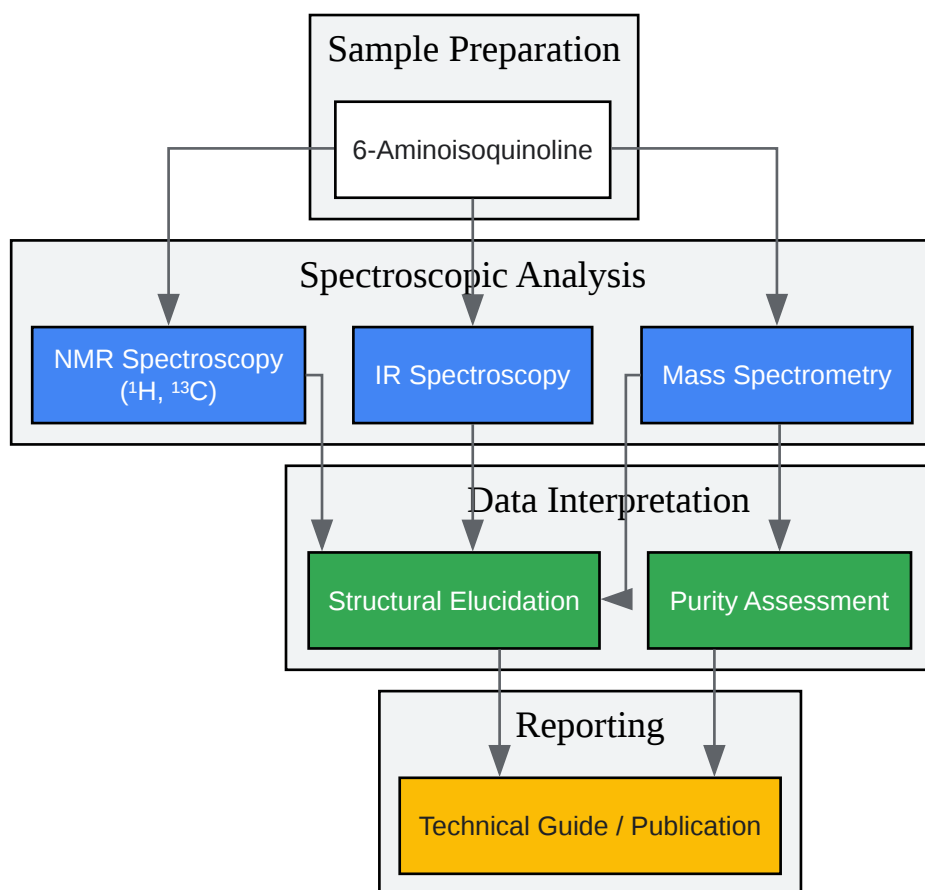
- Dissolve a small amount of **6-Aminoisoquinoline** in a volatile solvent (e.g., methylene chloride or acetone).
- Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.
- Place the salt plate in the sample holder of the FT-IR spectrometer.
- Acquire the IR spectrum, typically over a range of 4000-400 cm^{-1} .

Mass Spectrometry (Electron Ionization - EI)

- A dilute solution of **6-Aminoisoquinoline** is prepared in a volatile organic solvent.
- The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC) for separation and purification.
- In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.
- The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
- A detector measures the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **6-Aminoisoquinoline**.



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A generalized workflow for the spectroscopic characterization of a chemical compound.

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